An In-depth Technical Guide to 8-bromo-2,6-dichloroquinoline: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 8-bromo-2,6-dichloroquinoline: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic considerations for 8-bromo-2,6-dichloroquinoline. As a member of the substituted quinoline family, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Quinolines and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide consolidates available information and provides expert insights into the strategic utilization of this halogenated heterocyclic compound in research and development.
Chemical Identity and Physicochemical Properties
8-bromo-2,6-dichloroquinoline is a tricyclic aromatic heterocycle with the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.94 g/mol .[4][5] The presence of three halogen substituents, a bromine atom at position 8 and two chlorine atoms at positions 2 and 6, significantly influences its electronic and chemical properties.
Table 1: Core Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 1508783-74-1 | [4][5] |
| Molecular Formula | C₉H₄BrCl₂N | [4][5] |
| Molecular Weight | 276.94 g/mol | [4][5] |
| Appearance | Predicted to be a solid at room temperature. | General knowledge |
| Solubility | Predicted to have low aqueous solubility but should be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. | General knowledge based on structure |
| Melting Point | Not experimentally reported in the searched literature. |
Molecular Structure and Spectroscopic Analysis
The core of 8-bromo-2,6-dichloroquinoline is the quinoline bicyclic system. The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly impacts the electron density distribution across the aromatic rings.
Caption: Chemical structure of 8-bromo-2,6-dichloroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. For instance, the proton at position 4 would likely appear as a doublet, coupled to the proton at position 3. Similarly, the protons on the benzene ring will exhibit coupling patterns dependent on their relative positions.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the quinoline core. The carbons directly bonded to the electronegative nitrogen and halogen atoms (C2, C6, C8) are expected to be deshielded and appear at a lower field.
Mass Spectrometry (MS)
The mass spectrum of 8-bromo-2,6-dichloroquinoline will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the presence and number of these halogen atoms.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹.[9][10]
Synthesis and Reactivity
A definitive, step-by-step synthesis protocol for 8-bromo-2,6-dichloroquinoline is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of substituted quinolines, a plausible synthetic route can be proposed.[11][12]
A common strategy involves the construction of the quinoline ring system from a suitably substituted aniline precursor, followed by halogenation steps. For example, a Skraup synthesis or a similar cyclization reaction could be employed to form a bromo-substituted quinoline core, which is then subsequently chlorinated.[11]
Caption: A generalized synthetic workflow for 8-bromo-2,6-dichloroquinoline.
The reactivity of 8-bromo-2,6-dichloroquinoline is dictated by the three halogen substituents. Both the chlorine and bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[13]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the other halogen atoms activates the ring towards nucleophilic attack. The chlorine at the 2-position is generally more reactive towards nucleophiles than the halogens on the carbocyclic ring.[14]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br and C-Cl bonds provide handles for the introduction of a wide variety of substituents via reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][15] The differential reactivity of the C-Br and C-Cl bonds (C-Br is typically more reactive in oxidative addition to palladium) could potentially allow for selective functionalization at different positions.[16]
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of 8-bromo-2,6-dichloroquinoline have not been reported, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry.[2][3] Its derivatives have been investigated for a wide array of therapeutic applications:
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[2]
-
Antimicrobial Agents: The quinoline core is central to several antibacterial and antimalarial drugs.
-
Anti-inflammatory and Antiviral Activity: Derivatives of quinoline have also shown promise in these therapeutic areas.[1]
The presence of three halogen atoms on 8-bromo-2,6-dichloroquinoline provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
In materials science, halogenated aromatic compounds are often used as precursors for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The potential for selective functionalization of 8-bromo-2,6-dichloroquinoline could allow for the synthesis of novel conjugated materials with tailored electronic properties.
Conclusion
8-bromo-2,6-dichloroquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently limited in the public domain, its structural features and the known reactivity of related halo-quinolines suggest a rich chemistry that can be exploited for the synthesis of a diverse range of novel compounds. Further research into the synthesis, characterization, and application of 8-bromo-2,6-dichloroquinoline is warranted to fully explore its potential.
References
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (2012, January 10). Retrieved from [Link]
-
A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management. (2021, May 15). Retrieved from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Retrieved from [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents.
-
ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. - ResearchGate. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments - ChemRxiv. Retrieved from [Link]
-
13C NMR spectra of 8s (A), 8t (B) and 8u (C) at carbonyl region. - ResearchGate. Retrieved from [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews. (2002, December 12). Retrieved from [Link]
-
IR: alkyl halides - Organic Chemistry at CU Boulder. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024, January 23). Retrieved from [Link]
-
INDEX of 13C NMR spectra of organic compounds - Doc Brown's Chemistry. (2026, March 6). Retrieved from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]
-
Search by substructure for IR spectra and compare - Cheminfo.org. Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Retrieved from [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. Retrieved from [Link]
-
8-Quinolinamine - the NIST WebBook. Retrieved from [Link]
-
8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) - PubChemLite. Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3). Retrieved from [Link]
-
database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]
-
(Br) Bromine NMR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acgpubs.org [acgpubs.org]
- 4. 8-bromo-2,6-dichloroquinoline - CAS:1508783-74-1 - Abovchem [abovchem.com]
- 5. 8-Bromo-2,6-dichloroquinoline/CAS:1508783-74-1-HXCHEM [hxchem.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
